トリプタミン-d4 塩酸塩

概要

説明

トリプタミン-d4(塩酸塩)は、トリプタミン塩酸塩の重水素標識バージョンです。 トリプタミン自体は、他のトレースアミンと構造的に類似したモノアミンアルカロイドであり、神経調節物質または神経伝達物質として機能すると考えられています . トリプタミン-d4(塩酸塩)の重水素標識により、特に質量分析法や薬物動態学を含む研究において、科学研究に有用です .

2. 製法

合成経路と反応条件: トリプタミン-d4(塩酸塩)の合成には、通常、重水素標識トリプトファンの脱炭酸が伴います。 このプロセスは、重水素化された媒体中で芳香族L-アミノ酸脱炭酸酵素によって触媒することができます . 反応条件には、高沸点溶媒と適切な触媒を使用することが含まれ、高い収率と純度が保証されます .

工業的製造方法: トリプタミン-d4(塩酸塩)の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高効率反応器と厳格な品質管理措置の使用が含まれ、最終製品の一貫性と純度が保証されます .

科学的研究の応用

Tryptamine-d4 (hydrochloride) has a wide range of applications in scientific research:

作用機序

トリプタミン-d4(塩酸塩)は、脳内のトレースアミン関連受容体とセロトニン受容体と相互作用することにより、その効果を発揮します。 ドーパミン作動性、セロトニン作動性、グルタミン酸作動性システムの活性を調節し、気分、認知、知覚に影響を与えます . 重水素標識は、その作用機序を大きく変化させませんが、安定性を向上させ、代謝研究において正確な追跡を可能にします .

類似化合物:

トリプタミン: 重水素標識されていない形態で、神経調節物質および神経伝達物質でもあります.

5-メトキシ-N,N-ジメチルトリプタミン(5-MeO-DMT): 類似の構造的特徴を持つ強力なサイケデリック化合物.

N,N-ジメチルトリプタミン(DMT): 強力な精神活性効果で知られる別のサイケデリック化合物.

独自性: トリプタミン-d4(塩酸塩)は、重水素標識により、質量分析法や薬物動態学を含む研究アプリケーションで特に役立つという点で独特です。 この標識により、重水素標識されていない対応物と比較して、より正確な定量化と代謝経路の追跡が可能になります .

生化学分析

Biochemical Properties

Tryptamine-d4 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is structurally characterized by an indole ring substituted at the 3-position by an ethanamine . It is believed to play a role as a neuromodulator or neurotransmitter, similar to other trace amines .

Cellular Effects

Tryptamine-d4 Hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent the growth of most cyanobacteria and eukaryotic microalgae at similar concentrations . It also induces an increase in H2O2 production in both cultures . Furthermore, it has been shown to modulate host homeostasis by interacting with 5-HT4R receptors on colonocytes, leading to increased gastrointestinal motility, fluid secretion, and mucus release .

Molecular Mechanism

Tryptamine-d4 Hydrochloride exerts its effects at the molecular level through various mechanisms. It is known to be a 5-HT2A receptor agonist , which means it binds to this receptor and activates it. This binding interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of Tryptamine-d4 Hydrochloride change over time in laboratory settings. For example, the onset of effects occurs at 1 min, with a limited duration of action of only 40 min

Dosage Effects in Animal Models

The effects of Tryptamine-d4 Hydrochloride vary with different dosages in animal models. For instance, a “threshold” dose of 1–4 mg, a “normal” dose 5–8 mg and a “strong” dose 9–10 mg have been reported

Metabolic Pathways

Tryptamine-d4 Hydrochloride is involved in several metabolic pathways. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . Tryptamine formation is essential for the formation of DMT and given its own rapid metabolism by monoamine oxidase (MAO) as well .

Transport and Distribution

Tryptamine-d4 Hydrochloride is transported and distributed within cells and tissues. Researchers utilize Tryptamine-d4 Hydrochloride in kinetic studies to trace the absorption, distribution, metabolism, and excretion of tryptamine

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tryptamine-d4 (hydrochloride) typically involves the decarboxylation of deuterium-labeled tryptophan. This process can be catalyzed by aromatic L-amino acid decarboxylase in a deuterated medium . The reaction conditions often include the use of high-boiling-point solvents and appropriate catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of Tryptamine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

反応の種類: トリプタミン-d4(塩酸塩)は、以下を含むさまざまな化学反応を起こします。

酸化: インドール-3-アセトアルデヒドを形成するために酸化することができます。

還元: トリプタミン誘導体を形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

主な生成物: これらの反応から形成される主な生成物には、さまざまなインドール誘導体と置換トリプタミンが含まれ、これらの化合物は、生物学的および薬理学的に重要な活性を持っています .

4. 科学研究における用途

トリプタミン-d4(塩酸塩)は、科学研究において幅広い用途があります。

類似化合物との比較

Tryptamine: The non-deuterated form, which is also a neuromodulator and neurotransmitter.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent psychedelic compound with similar structural features.

N,N-Dimethyltryptamine (DMT): Another psychedelic compound known for its intense psychoactive effects.

Uniqueness: Tryptamine-d4 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and pharmacokinetics. This labeling allows for more accurate quantification and tracking of metabolic pathways compared to its non-deuterated counterparts .

生物活性

Tryptamine-d4 hydrochloride is a stable isotope-labeled derivative of tryptamine, a naturally occurring monoamine alkaloid. This compound is primarily utilized in biochemical research to study serotonin pathways and the effects of tryptamine-related compounds in various biological systems. The following sections detail the biological activity of Tryptamine-d4 hydrochloride, including its mechanisms, applications, and relevant research findings.

Overview of Tryptamine-d4 Hydrochloride

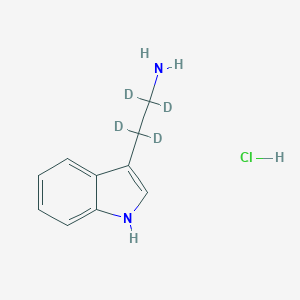

- Chemical Structure : Tryptamine-d4 hydrochloride is a deuterated form of tryptamine, which means that it contains four deuterium atoms replacing hydrogen atoms in the tryptamine molecule. This modification allows for precise tracking and quantification in metabolic studies.

- CAS Number : 340257-60-5

- Molecular Formula : C₁₂H₁₄D₄N₂

Tryptamine and its derivatives, including Tryptamine-d4, are known to interact with various neurotransmitter systems, particularly those involving serotonin (5-HT). The following points summarize its biological mechanisms:

- Serotonin Receptor Interaction : Tryptamine acts as a partial agonist at several serotonin receptors, including 5-HT1A and 5-HT2A. This interaction may influence mood regulation and cognitive functions.

- Metabolic Pathways : In vivo studies indicate that tryptamines can be metabolized into various active metabolites, which may exert different biological effects. For instance, tryptamine can be converted into 5-hydroxytryptamine (serotonin) and other derivatives that play roles in neurotransmission and inflammation .

Case Studies and Experimental Data

-

Inflammatory Response :

- A study demonstrated that tryptamine derivatives can influence inflammatory processes. Specifically, tryptamine-4,5-dione (a product of tryptamine metabolism) was shown to be generated by myeloperoxidase in inflammatory tissues. This suggests that tryptamines may play a role in modulating inflammatory responses in conditions like inflammatory bowel disease (IBD) .

- Quantitative Analysis :

-

Trace Amines in Neurodegenerative Diseases :

- Research has indicated that trace amines like tryptamine may have clinical significance in neurodegenerative diseases such as Parkinson's Disease (PD). Variations in circulating trace amine levels were observed between healthy subjects and PD patients, suggesting potential biomarkers for disease progression .

Table 1: Quantitative Analysis of Tryptamines

| Compound | Retention Time (min) | Precursor Ion (m/z) | Fragment Ion 1 (m/z) | Fragment Ion 2 (m/z) |

|---|---|---|---|---|

| Tryptamine | 5.81 | 161.1068 | 144.0803 | N/A |

| Tryptamine-d4 | TBD | TBD | TBD | TBD |

| DMT | 6.45 | 189.1379 | 144.0803 | N/A |

| 5-MeO-DMT | 6.64 | 219.1485 | 174.0909 | N/A |

特性

IUPAC Name |

1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFBGNBTTMPNIG-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481881 | |

| Record name | Tryptamine-d4 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340257-60-5 | |

| Record name | Tryptamine-d4 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。